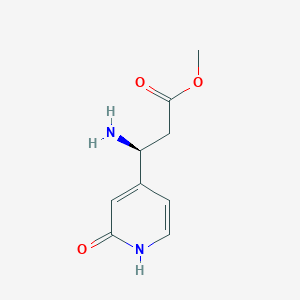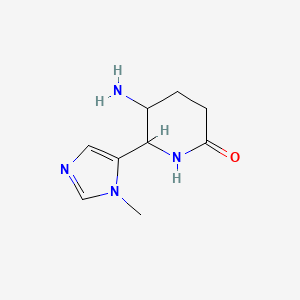
2-Quinoxalinepropanoic acid, 3,4-dihydro-3-oxo-4-propyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Quinoxalinepropanoic acid, 3,4-dihydro-3-oxo-4-propyl- is a chemical compound with the molecular formula C14H16N2O3 and a molecular weight of 260.29 g/mol . This compound is known for its unique structure, which includes a quinoxaline ring fused with a propanoic acid moiety. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 2-quinoxalinepropanoic acid, 3,4-dihydro-3-oxo-4-propyl- involves several steps. One common synthetic route includes the condensation of appropriate quinoxaline derivatives with propanoic acid under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity . Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability.
Análisis De Reacciones Químicas
2-Quinoxalinepropanoic acid, 3,4-dihydro-3-oxo-4-propyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the quinoxaline ring are replaced with other substituents. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenated compounds for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Quinoxalinepropanoic acid, 3,4-dihydro-3-oxo-4-propyl- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex quinoxaline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 2-quinoxalinepropanoic acid, 3,4-dihydro-3-oxo-4-propyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .
Comparación Con Compuestos Similares
2-Quinoxalinepropanoic acid, 3,4-dihydro-3-oxo-4-propyl- can be compared with other similar compounds, such as:
Quinoxaline derivatives: These compounds share the quinoxaline ring structure but differ in their substituents and functional groups.
Propiedades
Fórmula molecular |
C14H16N2O3 |
|---|---|
Peso molecular |
260.29 g/mol |
Nombre IUPAC |
3-(3-oxo-4-propylquinoxalin-2-yl)propanoic acid |
InChI |
InChI=1S/C14H16N2O3/c1-2-9-16-12-6-4-3-5-10(12)15-11(14(16)19)7-8-13(17)18/h3-6H,2,7-9H2,1H3,(H,17,18) |
Clave InChI |
DMQKHWXSGORFFF-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C2=CC=CC=C2N=C(C1=O)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl] 4-methylbenzenesulfonate](/img/structure/B12093957.png)













